![molecular formula C6H7N3O B13546237 1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one includes a fused pyrrole and pyrimidine ring system, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation may start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by gold or other metals .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is explored for its potential in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. The compound acts as a bioisostere of adenine, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: A related compound with variations in the ring fusion pattern, leading to different biological properties
Uniqueness: 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is unique due to its specific ring fusion and the resulting electronic properties. These characteristics make it a valuable scaffold for designing kinase inhibitors and other therapeutic agents .
Properties
IUPAC Name |
3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-4-1-7-2-5(4)8-3-9-6/h3,7H,1-2H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCQRMCNOJGREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
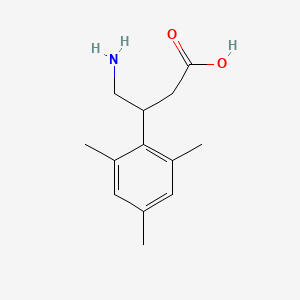

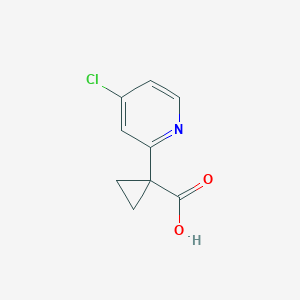
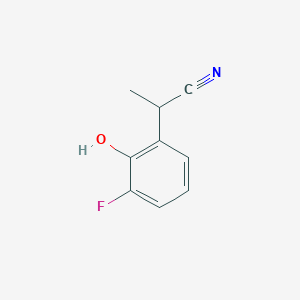
methyl}prop-2-enamide](/img/structure/B13546190.png)
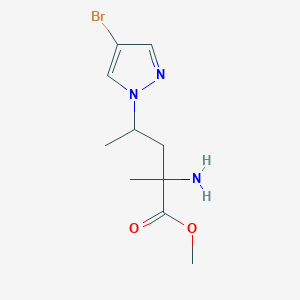

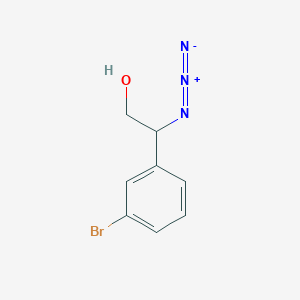
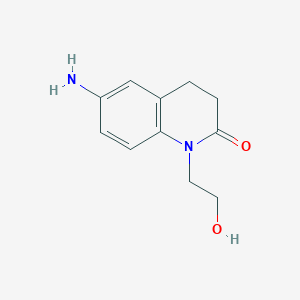

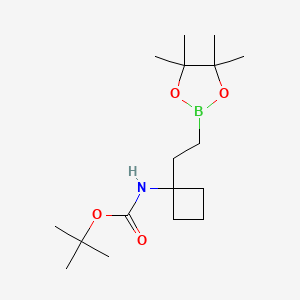
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)


